1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Trichloro-7-oxabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of three chlorine atoms and an oxygen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chlorine and oxygen sources under controlled conditions. One common method includes the chlorination of cyclohexene followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and epoxidation processes, utilizing specialized reactors and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the bicyclic ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of chlorine substitution on chemical reactivity.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Medicine: Research investigates its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its chlorine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms or the epoxide ring, leading to ring-opening or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but without chlorine substitution.
Cyclohexene oxide: A simpler epoxide without the bicyclic structure or chlorine atoms.
1,2-Epoxycyclohexane: Similar to cyclohexene oxide but with different substitution patterns
Uniqueness
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane is unique due to its specific arrangement of chlorine and oxygen atoms within the bicyclic framework.
Eigenschaften
CAS-Nummer |
71648-20-9 |
---|---|
Molekularformel |
C6H7Cl3O |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7Cl3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
InChI-Schlüssel |
AIPINVBKJYKCOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(O2)C(C1)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.